molecular formula C13H14N2O5S B4629356 5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid

5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B4629356
M. Wt: 310.33 g/mol
InChI Key: IHQMAYPPCLRMEF-UHFFFAOYSA-N
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Description

The compound “5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid” is a heterocyclic compound. Such compounds are known to be polyfunctional, meaning they can take part in reactions with both electrophilic and nucleophilic reagents . Derivatives of these biheterocycles can possess valuable pharmacological properties .


Synthesis Analysis

The synthesis of a similar compound, 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione, has been outlined in a study . The process involved several steps, including the alkylation of 4-methyluracil with ethyl bromoacetate, treatment with hydrazine hydrate, and reaction with carbon disulfide in the presence of potassium hydroxide . The compound was then alkylated with various electrophilic reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety . These structures are present in biologically active compounds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo recyclization with the formation of 4-amino-1,2,4-triazole-3-thiones in the reaction with hydrazine hydrate . It can also be alkylated with ethyl bromoacetate and chloroacetonitrile to give S-alkylated derivatives .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological properties, given that its structure includes both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds . Further studies could also investigate its potential as a PARP-1 inhibitor .

Mechanism of Action

Target of Action

Similar compounds with a pyridopyrimidine moiety have been reported to targetdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in the target’s function . For instance, if this compound indeed targets DHFR, it could potentially inhibit the enzyme’s activity, disrupting nucleotide synthesis and DNA replication.

properties

IUPAC Name

5-methyl-2,4-dioxo-3-(oxolan-2-ylmethyl)-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-6-8-10(21-9(6)12(17)18)14-13(19)15(11(8)16)5-7-3-2-4-20-7/h7H,2-5H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQMAYPPCLRMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)CC3CCCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid

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